molecular formula C21H24ClN3O5S B12466059 4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12466059
M. Wt: 466.0 g/mol
InChI Key: RXNVQYWEUXWWHE-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide core, a methoxyethyl carbamoyl group, and a pyrrolidinylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an amine derivative.

    Introduction of the Methoxyethyl Carbamoyl Group:

    Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the benzamide core with pyrrolidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxyethyl)benzamide
  • 3-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(2-methoxyethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H24ClN3O5S

Molecular Weight

466.0 g/mol

IUPAC Name

4-chloro-N-[2-(2-methoxyethylcarbamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24ClN3O5S/c1-30-13-10-23-21(27)16-6-2-3-7-18(16)24-20(26)15-8-9-17(22)19(14-15)31(28,29)25-11-4-5-12-25/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,27)(H,24,26)

InChI Key

RXNVQYWEUXWWHE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3

Origin of Product

United States

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